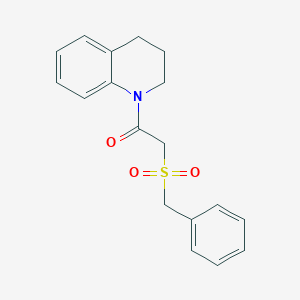
N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide, also known as CMFO, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic properties. CMFO belongs to the class of oxazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.
作用機序
The mechanism of action of N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide is not fully understood. However, studies have suggested that this compound exerts its effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been shown to inhibit the activity of enzymes involved in inflammation and pain, such as COX-2 and iNOS.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. Studies have demonstrated that this compound can reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and enzymes. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
実験室実験の利点と制限
One of the main advantages of using N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to possess potent anti-inflammatory, analgesic, and anticancer effects, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity, which needs to be carefully evaluated.
将来の方向性
There are several future directions for research on N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory and pain-related disorders. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential therapeutic applications. Other future directions include investigating the pharmacokinetics and toxicity of this compound and exploring its potential use in combination with other drugs for the treatment of cancer and other diseases.
合成法
The synthesis of N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of ammonium acetate to obtain 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylic acid. The acid is then reacted with cyanomethyl chloride in the presence of triethylamine to obtain this compound. The synthesis method of this compound is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide has been extensively studied for its potential therapeutic properties. Studies have shown that this compound possesses potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory and pain-related disorders. Additionally, this compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. The ability of this compound to modulate the immune system has also been investigated, with promising results.
特性
IUPAC Name |
N-(cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O2/c13-9-3-1-8(2-4-9)11-7-10(16-18-11)12(17)15-6-5-14/h1-4,7H,6H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKDXZQBUJOAPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NCC#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
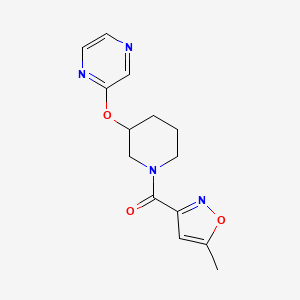
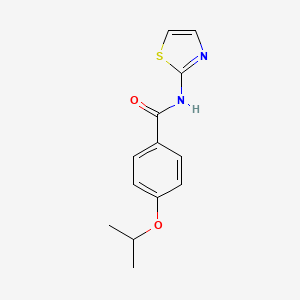
![ethyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B2368013.png)
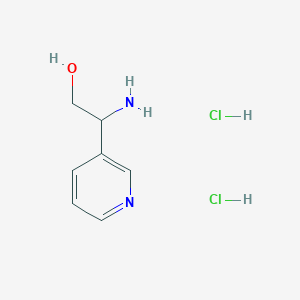

![N-(2-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2368016.png)
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2368018.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2368021.png)
![Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate](/img/structure/B2368022.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide](/img/structure/B2368026.png)
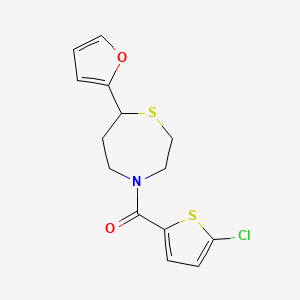
![N-(2-chloro-4-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2368029.png)
